Journal Name:IOP Conference Series: Materials Science and Engineering
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Machine learning in nuclear materials research
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-01-15 , DOI: 10.1016/j.cossms.2021.100975
Nuclear materials are often demanded to function for extended time in extreme environments, including high radiation fluxes with associated transmutations, high temperature and temperature gradients, mechanical stresses, and corrosive coolants. They also have a wide range of microstructural and chemical makeups, resulting in multifaceted and often out-of-equilibrium interactions. Machine learning (ML) is increasingly being used to tackle these complex time-dependent interactions and aid researchers in developing models and making predictions, sometimes with better accuracy than traditional modeling that focuses on one or two parameters at a time. Conventional practices of acquiring new experimental data in nuclear materials research are often slow and expensive, limiting the opportunity for data-centric ML, but new methods are changing that paradigm. Here we review high-throughput computational and experimental data approaches, especially robotic experimentation and active learning that is based on Gaussian process and Bayesian optimization. We show ML examples in structural materials (e.g., reactor pressure vessel (RPV) alloys and radiation detecting scintillating materials) and highlight new techniques of high-throughput sample preparation and characterizations, and automated radiation/environmental exposures and real-time online diagnostics. This review suggests that ML models of material constitutive relations in plasticity, damage, and even electronic and optical responses to radiation are likely to become powerful tools as they develop. Finally, we speculate on how the recent trends of using natural language processing (NLP) to aid the collection and analysis of literature data, interpretable artificial intelligence (AI), and the use of streamlined scripting, database, workflow management, and cloud computing platforms that will soon make the utilization of ML techniques as commonplace as the spreadsheet curve-fitting practices of today.
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Using lifetime of point defects for dislocation bias in bcc Fe
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-07-11 , DOI: 10.1016/j.cossms.2022.101021
The interaction between dislocations and point defects is key to deformation processes and microstructural evolution of structural materials. In this work, we compute the lifetime of point defects to describe their interaction with dislocations. This approach can accurately account for the effects of the dislocation core and anisotropic defect dynamics to accumulatively determine the capture efficiency, sink strength, and dislocation bias at different temperatures and dislocation densities. Particularly, the absorption of point defects by straight screw and edge dislocations in a model bcc iron system is studied. The maximum swelling rates based on the obtained bias factors are in close agreement with a variety of experimental measurements, including both neutron and ion-irradiation data, especially when considering the survival fraction for point defects from displacement cascades. This approach applies to many other processes and sinks, such as dislocation loops and interfaces, providing a powerful means to develop fundamental insights critical for improving radiation resistance and mechanical properties of structural materials through controlling defect interaction and evolution.
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Conductive-synthetic diamond materials in meeting the sustainable development goals
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-06-17 , DOI: 10.1016/j.cossms.2022.101019
Abstract not available
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Chemomechanics: Friend or foe of the “AND problem” of solid-state batteries?
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-04-23 , DOI: 10.1016/j.cossms.2022.101002
Solid electrolytes are widely considered as the enabler of lithium metal anodes for safe, durable, and high energy density rechargeable lithium-ion batteries. Despite the promise, failure mechanisms associated with solid-state batteries are not well-established, largely due to limited understanding of the chemomechanical factors governing them. We focus on the recent developments in understanding solid-state aspects including the effects of mechanical stresses, constitutive relations, fracture, and void formation, and outline the gaps in the literature. We also provide an overview of the manufacturing and processing of solid-state batteries in relation to chemomechanics. The gaps identified provide concrete directions towards the rational design and development of failure-resistant solid-state batteries.
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Z-scheme photocatalysts for visible-light-driven pollutants degradation: A review on recent advancements
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2021-07-02 , DOI: 10.1016/j.cossms.2021.100941
Harvesting solar energy for energy and environmental applications is an ever-fascinating field of research. Although semiconductor photocatalysis is the potential tool for recalcitrant degradation, it still suffers from rapid recombination, inability to utilize visible light, and lower photocatalytic performance. Recently, the Z-scheme photocatalysts are becoming research hotspots for their strong redox ability, charge carrier separation, and ability to exploit visible light. This review provides insights into the fundamental mechanism, synthesis strategies, and characterization techniques of Z-scheme photocatalysts. The recent advancements in their applications in visible-light-driven pollutants degradation are also reviewed.
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Statistical mechanical modeling of glass-forming systems: A practical review considering an example calcium silicate system
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-06-18 , DOI: 10.1016/j.cossms.2022.101018
The Glass Genome has only started to be explored. To advance the next generation design of glasses, both physics-informed and data-driven models must be widely available and understood. The most common difficulty in materials modeling is determining which are the simplest approaches appropriate for understanding and predicting key properties. The structure and properties of any material, including its thermodynamics and kinetics, originate from its underlying statistical mechanics. In this work, we present a tutorial view of statistical mechanical modeling of glass, covering structural predictions, structure-property relationships, and the complex kinetics of the glass-forming systems. While the approach presented herein is general and can be applied to any liquid or glassy system, we select calcium silicates as a specific example for this step-by-step review. We hope that this tutorial will be especially beneficial to those who are new to the modeling of glass-forming materials. A list of open questions related to the modeling techniques is also discussed.
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Solid state lithium metal batteries – Issues and challenges at the lithium-solid electrolyte interface
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-04-16 , DOI: 10.1016/j.cossms.2022.100999
Solid-state Li-ion batteries employing a metallic lithium anode in conjunction with an inorganic solid electrolyte (ISE) are expected to offer superior energy density and cycle life. The realization of these metrics critically hinges on the simultaneous optimization of the ISE and the two electrode/electrolyte interfaces. In this Opinion article, we provide an overview of the materials and interfacial challenges that limit the performance of solid-state lithium metal batteries (SSLMBs). Owing to the importance of the Li/ISE interface, we dedicate a large section of this article to discuss the mechanistic aspects of lithium deposition at the Li/ISE interface. We further discuss a few recently proposed mechanisms that rationalize the growth of lithium through ISEs. We conclude our review with a brief discussion on the anode-free approach for fabricating SSLMBs where metallic lithium is generated in-situ from pre-lithiated cathodes.
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Functionalized nanodiamonds as a perspective green carbo-catalyst for removal of emerging organic pollutants
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-03-02 , DOI: 10.1016/j.cossms.2022.100991
Rapid industrial and urban development jointly with rising global population strongly affect the large-scale issues with drinking, groundwater, and surface water pollution. Concerns are not limited to environmental issues but also human health impact becoming serious global aspect. Organic pollution becomes a primarily serious hazard, therefore, the novel sophisticated approaches to treat them are thoroughly investigated. Among numerous materials, functionalized nanodiamonds are specific versatile nanocarbon material attracted ample attention thanks to their exceptional chemical, optical and electronic properties beneficial in the decomposition of harmful organic chemicals.This work delivers a comprehensive review of progress and perspectives on the green-friendly nanodiamonds, which are suitable for the degradation of emerging organic pollutants using numerous approaches utilizing them as an electro-oxidation catalyst; photocatalyst; oxidation agent, or adsorbing surface. Novel modification strategies of nanodiamonds (i.e., persulfates, oxides, or metals) remarkably improve pollutant removal efficiency and facilitate charge transfer and surface regeneration. Furthermore, we evaluated also the influence of various factors like pH, natural organic matters, or radical scavengers on the removal efficiency combining them with nanodiamond properties. The identified missing research gaps and development perspectives of nanodiamond surfaces in water remediation relating to other nanocarbon and metal catalysts were also here described.
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Defects and anomalies in powder bed fusion metal additive manufacturing
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2022-01-21 , DOI: 10.1016/j.cossms.2021.100974
Metal additive manufacturing is a disruptive technology that is revolutionizing the manufacturing industry. Despite its unrivaled capability for directly fabricating metal parts with complex geometries, the wide realization of the technology is currently limited by microstructural defects and anomalies, which could significantly degrade the structural integrity and service performance of the product. Accurate detection, characterization, and prediction of these defects and anomalies have an important and immediate impact in manufacturing fully-dense and defect-free builds. This review seeks to elucidate common defects/anomalies and their formation mechanisms in powder bed fusion additive manufacturing processes. They could arise from raw materials, processing conditions, and post-processing. While defects/anomalies in laser welding have been studied extensively, their formation and evolution remain unclear. Additionally, the existence of powder in powder bed fusion techniques may generate new types of defects, e.g., porosity transferring from powder to builds. Practical strategies to mitigate defects are also addressed through fundamental understanding of their formation. Such explorations enable the validation and calibration of models and ease the process qualification without costly trial-and-error experimentation.
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Recent research progress of alloy-containing lithium anodes in lithium-metal batteries
IOP Conference Series: Materials Science and Engineering ( IF 0 ) Pub Date: 2023-04-13 , DOI: 10.1016/j.cossms.2023.101079
Lithium metal is regarded as one of the most ideal anode materials for next-generation batteries, due to its high theoretical capacity of 3860 mAh g−1 and low redox potential (−3.04 V vs standard hydrogen electrode). However, practical applications of lithium anodes are impeded by the uncontrollable growth of lithium dendrite and continuous reactions between lithium and electrolyte during cycling processes. According to reports for decades, artificial solid electrolyte interface (SEI), electrolyte additives, and construction of three-dimensional (3D) structures are demonstrated essential strategies. Among numerous approaches, metals that can alloy with lithium have been employed to homogenize lithium deposition and accelerate Li ion transportation, which attract more and more attention. This review aims to summarize the lithium alloying applied in lithium anodes including the fabricating approaches of alloy-containing lithium anodes, and the action mechanism and challenges of fabricated lithium anodes. Based on summarizing the literature, shortcomings and challenges as well as the prospects are also analyzed, to impel further research of lithium anodes and lithium-based batteries.
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